- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

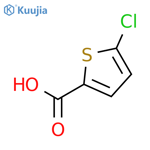

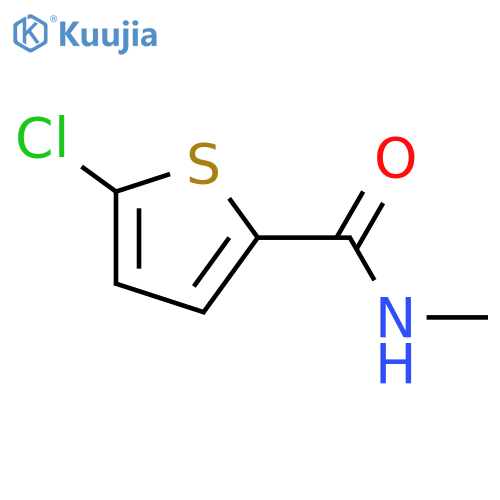

Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

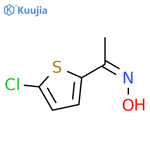

97799-98-9 structure

Nome del prodotto:5-Chloro-N-methylthiophene-2-carboxamide

Numero CAS:97799-98-9

MF:C6H6ClNOS

MW:175.635939121246

MDL:MFCD00508500

CID:2085585

PubChem ID:13411287

5-Chloro-N-methylthiophene-2-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-Chloro-N-methylthiophene-2-carboxamide

- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)

- BCP34377

- CS-0158666

- Z32016484

- E81960

- 5-Chloro-N-methyl-2-thiophenecarboxamide

- EN300-300935

- 2-Thiophenecarboxamide, 5-chloro-N-methyl-

- AKOS008933117

- AS-83966

- DB-095266

- SCHEMBL8244239

- 5-chloro-2-thiophenecarboxylic acid N-methylamide

- 97799-98-9

-

- MDL: MFCD00508500

- Inchi: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)

- Chiave InChI: MMUAGEONOOXRBQ-UHFFFAOYSA-N

- Sorrisi: O=C(C1=CC=C(Cl)S1)NC

Proprietà calcolate

- Massa esatta: 174.9858627g/mol

- Massa monoisotopica: 174.9858627g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 142

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.2

- Superficie polare topologica: 57.3Ų

Proprietà sperimentali

- Densità: 1.3±0.1 g/cm3

- Punto di fusione: 164-166°C

- Punto di ebollizione: 298.8±25.0 °C at 760 mmHg

- Punto di infiammabilità: 134.5±23.2 °C

- Pressione di vapore: 0.0±0.6 mmHg at 25°C

5-Chloro-N-methylthiophene-2-carboxamide Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Chloro-N-methylthiophene-2-carboxamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-300935-0.25g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95.0% | 0.25g |

$92.0 | 2025-03-19 | |

| Enamine | EN300-300935-0.1g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95.0% | 0.1g |

$66.0 | 2025-03-19 | |

| Aaron | AR01B681-100mg |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 100mg |

$18.00 | 2025-02-09 | |

| Aaron | AR01B681-5g |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 5g |

$187.00 | 2025-02-09 | |

| Enamine | EN300-300935-5g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 5g |

$743.0 | 2023-09-06 | |

| Enamine | EN300-300935-10g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 10g |

$1101.0 | 2023-09-06 | |

| Aaron | AR01B681-25mg |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 25mg |

$13.00 | 2025-02-09 | |

| Enamine | EN300-300935-1g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 1g |

$256.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-5g |

5-Chloro-2-thiophenecarboxylic acid N-methylamide |

97799-98-9 | 98% | 5g |

¥1560.00 | 2024-04-23 | |

| A2B Chem LLC | AV99797-100mg |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 100mg |

$105.00 | 2024-07-18 |

5-Chloro-N-methylthiophene-2-carboxamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Phosphorus pentachloride

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

Riferimento

- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

1.2 4 h, 34 °C

1.2 4 h, 34 °C

Riferimento

- Method for producing an intermediate of rivaroxaban, Japan, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux

1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Water ; 0 °C; 14 h, rt

1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Water ; 0 °C; 14 h, rt

Riferimento

- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impurities, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

Riferimento

- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichloride, China, 2022, 9(18), 4924-4931

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux

2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

Riferimento

- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

Riferimento

- Method for producing an intermediate of rivaroxaban, Japan, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium acetate Solvents: Methanol , Water

Riferimento

- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenes, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydroxylamine

2.1 Reagents: Phosphorus pentachloride

2.1 Reagents: Phosphorus pentachloride

Riferimento

- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

5-Chloro-N-methylthiophene-2-carboxamide Raw materials

- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone

- Methylammonium Chloride

- 5-chlorothiophene-2-carboxylic acid

- 2-Acetyl-5-chlorothiophene

- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime

- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-

- 5-Chlorothiophene-2-carbonyl chloride

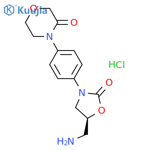

- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride

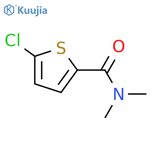

- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-

- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime

5-Chloro-N-methylthiophene-2-carboxamide Preparation Products

5-Chloro-N-methylthiophene-2-carboxamide Letteratura correlata

-

2. Book reviews

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide) Prodotti correlati

- 1214348-82-9(5-(Pyridin-4-yl)-2-(trifluoromethyl)benzoyl chloride)

- 115716-98-8((2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile)

- 1090509-26-4((3-Methoxy-4-methylphenyl)-morpholin-4-ylmethanone)

- 1428380-51-1(N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide)

- 1564759-71-2(6-Fluoro-8-methyl-3,4-dihydroquinazolin-4-one)

- 1804864-17-2(2-Bromomethyl-4-hydroxy-5-(trifluoromethyl)pyridine)

- 94243-22-8(3-METHYL-[1,2,4]TRIAZINE-5-CARBALDEHYDE (Related Reference))

- 2228292-94-0(methyl 4-(1-amino-4,4-difluorocyclohexyl)benzoate)

- 1805386-89-3(3-(Chloromethyl)-2-cyano-6-(difluoromethyl)-5-iodopyridine)

- 2229649-27-6(1-(but-1-en-1-yl)cyclobutan-1-amine)

Fornitori consigliati

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso